molecular formula C20H22N6O4S B11477704 ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate CAS No. 924844-15-5

ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate

Cat. No.: B11477704
CAS No.: 924844-15-5
M. Wt: 442.5 g/mol
InChI Key: HJJCFXXGJKSQKL-UHFFFAOYSA-N
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Description

This compound features a propanoate ester core substituted with a 4-methoxyphenyl group and a tetrazole-based moiety. The tetrazole ring is linked via a sulfanyl acetyl bridge and further functionalized with a pyridin-3-yl group. Tetrazoles are known for their bioisosteric properties, often mimicking carboxylic acids in drug design . The sulfanyl group could confer antioxidant or enzyme-inhibitory activity .

Properties

CAS No.

924844-15-5

Molecular Formula

C20H22N6O4S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[[2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetyl]amino]propanoate

InChI

InChI=1S/C20H22N6O4S/c1-3-30-19(28)11-17(14-6-8-16(29-2)9-7-14)22-18(27)13-31-20-23-24-25-26(20)15-5-4-10-21-12-15/h4-10,12,17H,3,11,13H2,1-2H3,(H,22,27)

InChI Key

HJJCFXXGJKSQKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CSC2=NN=NN2C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-aminopyridine with sodium azide and triethyl orthoformate under acidic conditions.

    Sulfanyl Acetylation: The tetrazole derivative is then reacted with thioacetic acid to introduce the sulfanyl group.

    Amide Bond Formation: The resulting compound is coupled with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the aromatic ring can undergo oxidation to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: The compound could modulate signaling pathways by inhibiting or activating key proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(4-Fluorophenyl)-2-[1-(2,4,6-Trichlorophenyl)-1H-Pyrazol-5-yl]Propanoate (CAS 400074-57-9)

Structural Similarities :

  • Both compounds contain a propanoate ester backbone and a substituted phenyl group (4-methoxyphenyl vs. 4-fluorophenyl).
  • Heterocyclic rings (tetrazole vs. pyrazole) are critical for electronic and steric interactions.

Key Differences :

  • Substituents : The target compound’s 4-methoxyphenyl group is electron-rich, while the 4-fluorophenyl in the comparator is electron-deficient. The trichlorophenyl group in the pyrazole derivative introduces significant steric bulk and lipophilicity .
  • Heterocycles : Tetrazoles (high dipole moment, hydrogen-bonding capacity) contrast with pyrazoles (rigid planar structure, moderate acidity).
  • Functional Groups : The sulfanyl acetyl linker in the target compound may enhance solubility compared to the direct pyrazole attachment in the comparator.

Data Table :

Property Target Compound Ethyl 3-(4-Fluorophenyl)-2-[1-(2,4,6-Trichlorophenyl)-1H-Pyrazol-5-yl]Propanoate
Molecular Formula C₂₀H₂₁N₅O₄S (estimated) C₂₀H₁₆Cl₃FN₂O₂
Molecular Weight ~427.48 g/mol 453.71 g/mol
Key Substituents 4-Methoxyphenyl, Pyridinyl-tetrazole 4-Fluorophenyl, 2,4,6-Trichlorophenyl
Heterocyclic Component 1H-Tetrazol-5-yl 1H-Pyrazol-5-yl
Functional Groups Ester, Sulfanyl, Acetyl Amino Ester, Trichlorophenyl
Arylpiperazine/Pyrazolopyrimidinone Derivatives (e.g., MK13)
  • Functional Divergence: Urea linkages in MK13 vs. acetyl amino groups in the target compound may lead to differing hydrogen-bonding profiles and target selectivity.
Pyran-Pyrazole Hybrids (Molecules 2012)
  • Compounds like 11a/b feature pyran-pyrazole hybrids with cyano/ester groups . While structurally distinct, their synthesis using malononitrile/ethyl cyanoacetate mirrors methods that could apply to the target’s tetrazole formation.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_4O_3S, with a molecular weight of approximately 398.47 g/mol. The structure features a methoxyphenyl group, a pyridinyl moiety, and a tetrazole ring, which contribute to its biological activity.

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar functional groups exhibit significant antimicrobial properties. For instance, tetrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of a 4-methoxyphenyl group has been linked to enhanced antimicrobial efficacy.

2. Anticancer Properties

Studies on related compounds suggest potential anticancer activity. For example, thiazole-bearing molecules have demonstrated cytotoxic effects against cancer cell lines . The structural components of this compound may similarly contribute to inhibiting cancer cell proliferation.

3. Neuroprotective Effects

Compounds containing pyridine and methoxy groups have been associated with neuroprotective effects in various studies. This suggests that the compound might possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the interaction between the tetrazole ring and cellular targets may disrupt critical biological pathways, leading to its observed effects.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

Compound Biological Activity Reference
Compound AAntimicrobial against E. coli
Compound BCytotoxic against HT29 cells
Compound CNeuroprotective in animal models

These findings provide a basis for further investigation into the specific activities of this compound.

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